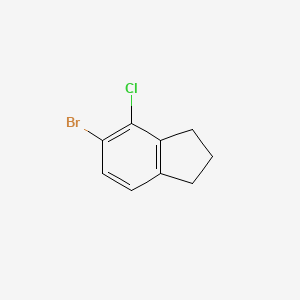

5-Bromo-4-chloro-2,3-dihydro-1H-indene

Description

Significance of the Indene (B144670) Scaffold in Contemporary Organic Chemistry

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a cornerstone in synthetic organic chemistry. Its derivatives are not merely laboratory curiosities; they are integral components in a wide array of functional materials and biologically active molecules. acs.org

The structural rigidity and electronic properties of the indene framework make it a versatile building block for creating complex molecular architectures. acs.org In the realm of materials science, indene derivatives are investigated for their potential in developing new polymers and fluorescent materials. In medicinal chemistry, the indene core is a privileged structure found in various pharmaceutical agents. A prominent example is Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), which features a related benzofulvene skeleton derived from indene. acs.org The continuous interest in indene chemistry stems from its proven track record in producing compounds with significant bioactivity and utility.

Key Applications of the Indene Scaffold:

| Application Area | Examples of Use |

| Pharmaceuticals | Core structure in NSAIDs (e.g., Sulindac) and other bioactive molecules. acs.org |

| Materials Science | Building block for polymers, fluorescent materials, and photovoltaic solar cells. acs.org |

| Organic Synthesis | Versatile intermediate for the construction of complex polycyclic systems. organic-chemistry.org |

| Organometallic Chemistry | Forms indenyl ligands in metal complexes used for catalysis. |

Overview of Halogenated Carbocyclic Systems in Advanced Chemical Research

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into carbocyclic systems is a powerful tool in chemical research, profoundly influencing the properties of the parent molecule. Halogenation can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a common strategy in drug design. researchgate.netnih.gov In fact, approximately one-third of drugs in clinical trials contain a halogen atom. nih.gov

Halogens modify a molecule's electronic and steric properties, which can be leveraged to fine-tune its reactivity and biological function. nih.gov For instance, the introduction of bromine or chlorine can create specific, directional interactions known as halogen bonds, which are increasingly recognized for their importance in molecular recognition and protein-ligand binding. nih.gov In materials science, halogenation is used to modulate the electronic properties of organic materials for applications in electronics and optics. The unique reactivity of the carbon-halogen bond also makes these compounds valuable intermediates in a variety of synthetic transformations, particularly in cross-coupling reactions.

Influence of Halogenation on Molecular Properties:

| Property Modified | Impact on the Molecule |

| Biological Activity | Enhanced potency and selectivity; improved metabolic stability. researchgate.netnih.govacs.org |

| Lipophilicity | Increased ability to cross biological membranes. researchgate.net |

| Reactivity | Serves as a reactive handle for further synthetic modifications (e.g., cross-coupling). |

| Binding Interactions | Ability to form halogen bonds, influencing binding to biological targets. nih.gov |

Academic Research Context of 5-Bromo-4-chloro-2,3-dihydro-1H-indene

While extensive academic literature on the specific compound this compound is not widely available, its chemical structure places it firmly within the context of active research areas. As a di-halogenated derivative of 2,3-dihydro-1H-indene (also known as indane), it is primarily recognized as a specialized building block or intermediate in organic synthesis.

The presence of two different halogens, bromine at position 5 and chlorine at position 4, offers distinct reactive sites for sequential and regioselective chemical modifications, such as palladium-catalyzed cross-coupling reactions. This makes it a potentially valuable precursor for the synthesis of more complex, highly substituted indane derivatives for screening in drug discovery and materials science programs.

Research on structurally related compounds provides insight into the potential utility of this compound. For example, various bromo- and chloro-substituted indoles and indoxyls, which share a similar bicyclic core, are used as chromogenic substrates or have been investigated for biological activity. guidechem.comsigmaaldrich.comgoogle.com Specifically, the synthesis of 5-bromo-4-chloro-2-aminobenzoic acid as an intermediate highlights the synthetic pathways used to create such substitution patterns on a benzene ring. google.com The availability of derivatives like (S)-5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine further suggests that the parent indene is a key starting material for creating chiral molecules of pharmaceutical interest. The study of halogenated compounds for antibacterial and anticancer applications is also a robust field, where the specific placement and type of halogen can dramatically influence biological efficacy. acs.orgnih.gov

Properties of a Closely Related Isomer: 4-Bromo-5-chloro-2,3-dihydro-1H-indene

While specific experimental data for this compound is limited in public databases, the properties of its constitutional isomer, 4-Bromo-5-chloro-2,3-dihydro-1H-indene, are available and provide a useful reference.

| Property | Value (for Isomer CAS 2438334-58-6) |

| Molecular Formula | C₉H₈BrCl chembk.com |

| Molar Mass | 231.52 g/mol chembk.com |

| Predicted Density | 1.578 ± 0.06 g/cm³ chembk.com |

| Predicted Boiling Point | 286.8 ± 40.0 °C chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMGOYBVPLCFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Bromo 4 Chloro 2,3 Dihydro 1h Indene

Retrosynthetic Analysis of the 5-Bromo-4-chloro-2,3-dihydro-1H-indene Skeleton

A retrosynthetic analysis of this compound suggests two main strategic disconnections. The most straightforward approach involves functional group interconversion, disconnecting the carbon-halogen bonds. This leads back to the parent 2,3-dihydro-1H-indene core, which would undergo sequential halogenation. The key challenge in this forward synthesis is achieving the specific 4,5-disubstitution pattern with two different halogens, which requires careful control of regioselectivity.

A second strategy involves disconnecting the five-membered ring of the indene (B144670) skeleton. This typically points to an intramolecular Friedel-Crafts-type cyclization. In this scenario, the precursor would be an acyclic, substituted benzene (B151609) derivative, such as a 1,2-dihalogenated-4-propylbenzene. The halogen atoms would already be in place, and the final step would be the formation of the aliphatic ring. This approach transfers the challenge from regioselective halogenation to the synthesis of the precisely substituted acyclic precursor.

Precursor Synthesis and Functionalization for Dihydroindene Core Construction

The synthesis of the core 2,3-dihydro-1H-indene structure is a critical preliminary step for strategies involving subsequent halogenation. This scaffold can be synthesized through various methods, often starting from commercially available materials like indene or 1-indanone.

One common method is the reduction of 1-indanone. The ketone functionality can be reduced to a methylene (B1212753) group via methods such as the Wolff-Kishner or Clemmensen reduction. Alternatively, reduction of the double bond in indene through catalytic hydrogenation provides a direct route to the dihydroindene core.

For strategies based on cyclization, the synthesis of a suitable acyclic precursor is necessary. For instance, a precursor for an intramolecular Friedel-Crafts alkylation, such as 1-bromo-2-chloro-4-(3-halopropyl)benzene, can be assembled. This would typically start with a 1-bromo-2-chlorobenzene, which could undergo Friedel-Crafts acylation with succinic anhydride, followed by reduction of the ketone and carboxylic acid, and subsequent conversion of the resulting alcohol to an alkyl halide to prepare it for cyclization.

Direct Halogenation Methods for 2,3-Dihydro-1H-indene Derivatives

Direct halogenation of the aromatic ring of 2,3-dihydro-1H-indene is a primary route to halogenated derivatives. The fused aliphatic ring acts as an ortho-, para-directing alkyl group, activating the aromatic ring for electrophilic substitution. The primary positions for substitution are C4 and C6 (ortho and para to the alkyl substituent, respectively).

Regioselective Bromination and Chlorination Protocols

Achieving regioselectivity in the halogenation of dihydroindene derivatives is paramount. The choice of halogenating agent, catalyst, and reaction conditions can influence the position of substitution.

For bromination, molecular bromine (Br₂) in the presence of a Lewis acid like FeBr₃ is a classic method for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is another common reagent, which can offer milder reaction conditions. google.com Studies on substituted indanones have shown that reaction conditions can significantly alter the outcome. For example, bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid leads to substitution on the aromatic ring, while using a base like KOH can favor α-bromination on the aliphatic ring. nih.govresearchgate.net

For chlorination, molecular chlorine (Cl₂) or reagents like sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst are typically employed. Copper-catalyzed chlorination has also been explored as a method for the regioselective halogenation of electron-rich arenes. rsc.org The reactivity difference between bromine and chlorine radicals can also be exploited; bromination is generally more regioselective than chlorination due to the endothermic nature of hydrogen abstraction by a bromine radical, leading to a more stable, late transition state that reflects the stability of the resulting radical. reddit.com

Table 1: Reagents for Regioselective Halogenation

| Halogenation Type | Reagent | Catalyst/Conditions | Typical Application |

| Bromination | Br₂ | Acetic Acid | Aromatic bromination of activated rings nih.govresearchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | H₂SO₄/CF₃COOH | Aromatic bromination researchgate.net |

| Chlorination | SO₂Cl₂ | Microporous catalysts | Aromatic chlorination researchgate.net |

| Chlorination | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Mild conditions | Halogenation of complex heteroaromatics tcichemicals.com |

Sequential Halogenation Procedures

To synthesize this compound, the halogens must be introduced sequentially. The order of introduction is critical as the first halogen will influence the position of the second.

Path A: Chlorination followed by Bromination

Chlorination: Starting with 2,3-dihydro-1H-indene, the first electrophilic chlorination would preferentially occur at the 4- or 6-position. Separation of the desired 4-chloro-2,3-dihydro-1H-indene isomer would be necessary.

Bromination: The subsequent bromination of 4-chloro-2,3-dihydro-1H-indene would be directed by both the alkyl group (ortho-, para-directing) and the chloro group (ortho-, para-directing, but deactivating). The chloro group at C4 would direct an incoming electrophile to its ortho position (C5) and its para position (no para position available). The alkyl portion of the molecule directs to C5 (ortho) and C7 (ortho). The combined directing effects would strongly favor substitution at the C5 position, yielding the target compound.

Path B: Bromination followed by Chlorination

Bromination: Initial bromination of 2,3-dihydro-1H-indene would likely yield a mixture of 4-bromo and 6-bromo isomers, with potential for the formation of the 5-bromo isomer as well, depending on conditions. Assuming 5-bromo-2,3-dihydro-1H-indene could be synthesized and isolated, the next step would be chlorination.

Chlorination: The bromo group at C5 is deactivating but ortho-, para-directing. It would direct an incoming chlorine atom to the C4 and C6 positions. The alkyl framework also directs to the C4 and C6 positions. This would lead to a mixture of 4-chloro-5-bromo and 5-bromo-6-chloro isomers, requiring separation.

Given the directing group effects, Path A appears to be a more regioselective and synthetically viable route.

Cyclization Reactions for Dihydroindene Framework Assembly

An alternative to direct halogenation is the construction of the dihydroindene framework from an acyclic precursor that already contains the desired halogen substitution pattern.

Intramolecular Electrophilic Cyclization Strategies

This approach relies on an intramolecular electrophilic cyclization, most commonly a Friedel-Crafts alkylation or acylation, to form the five-membered ring. researchgate.net For the synthesis of this compound, a suitable precursor would be a 1-bromo-2-chloro-4-substituted-propylbenzene.

For example, a molecule like 1-bromo-2-chloro-4-(3-chloropropyl)benzene could be treated with a strong Lewis acid such as AlCl₃. The Lewis acid would facilitate the formation of a carbocation on the propyl chain, which would then attack the aromatic ring at the position ortho to the alkyl chain (C5 of the final indene system) to close the ring. This method ensures the final positions of the halogen atoms are predetermined by the structure of the starting material. The synthesis of various indene derivatives through iodonium-promoted 5-endo-dig carbocyclization of ethynylmalonates also highlights the utility of electrophilic cyclization strategies. scilit.comnih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Advantages | Challenges |

| Sequential Halogenation | Electrophilic Aromatic Substitution | Utilizes simple starting material (dihydroindene) | Requires careful control of regioselectivity; potential for isomeric mixtures. |

| Intramolecular Cyclization | Friedel-Crafts Alkylation/Acylation | Unambiguous placement of halogens | Requires multi-step synthesis of the acyclic precursor. researchgate.net |

Metal-Catalyzed Annulation Approaches

Metal-catalyzed annulation reactions represent a powerful tool for the construction of cyclic systems such as the indane core of this compound. These methods often involve the formation of carbon-carbon bonds through the catalytic action of transition metals, enabling the assembly of complex ring structures from simpler precursors.

While a specific metal-catalyzed annulation for this compound is not explicitly detailed, analogous syntheses of indane derivatives suggest that a plausible approach could involve the intramolecular cyclization of a suitably substituted aromatic precursor. For instance, a palladium-catalyzed Heck-type reaction could be envisioned, starting from a precursor bearing a vinyl group and an ortho-halogenated aromatic ring. The challenge in this approach would lie in the selective synthesis of the required polysubstituted benzene starting material.

Another potential route could involve a rhodium or ruthenium-catalyzed [2+2+2] cycloaddition. This strategy would require a diene and an alkyne precursor, which upon cyclization would form the aromatic portion of the indane system. The subsequent reduction of the resulting indene would yield the desired 2,3-dihydro-1H-indene core. The precise substitution pattern of the final product would be dictated by the substituents on the starting diene and alkyne.

Metal-Free Cyclization Methodologies

In the realm of green and sustainable chemistry, metal-free cyclization methodologies offer an attractive alternative to their metal-catalyzed counterparts. These reactions often proceed via radical or pericyclic pathways, avoiding the use of potentially toxic and expensive heavy metals.

A feasible metal-free approach to the synthesis of the this compound scaffold could involve an intramolecular Friedel-Crafts-type reaction. Starting with a substituted phenylpropyl chloride or alcohol, a strong acid catalyst could promote the electrophilic attack of the side chain onto the aromatic ring, leading to the formation of the five-membered ring of the indane system. The success of this strategy would be highly dependent on the directing effects of the existing substituents on the aromatic ring to achieve the desired regioselectivity.

Radical cyclizations also present a viable metal-free pathway. A precursor containing an appropriately positioned radical initiator and a double bond could undergo an intramolecular radical addition to form the indane ring. The generation of the initial radical could be achieved through various methods, including the use of radical initiators like AIBN or through photochemically induced homolytic cleavage.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is a critical step in the development of any synthetic route to ensure efficiency, scalability, and safety. For the synthesis of this compound, several parameters would need to be carefully controlled, regardless of the chosen synthetic strategy.

Key parameters for optimization would include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. A systematic screening of solvents with varying polarities and boiling points would be necessary.

Temperature: The reaction temperature plays a crucial role in both reaction kinetics and selectivity. Optimization would involve finding the ideal temperature to maximize the formation of the desired product while minimizing the formation of byproducts.

Catalyst Loading: In metal-catalyzed approaches, the amount of catalyst used is a critical factor. Minimizing catalyst loading is desirable for both economic and environmental reasons, without compromising the reaction efficiency.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction duration for achieving maximum conversion.

Process development for the large-scale synthesis of this compound would necessitate a thorough investigation of these parameters to establish a robust and reproducible manufacturing process.

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

The 2,3-dihydro-1H-indene scaffold does not inherently possess a chiral center. However, the introduction of substituents at the 1, 2, or 3 positions of the indane ring can lead to the formation of chiral analogs. If the synthesis were to be adapted to produce such chiral derivatives of this compound, stereoselective synthesis approaches would be required.

Asymmetric catalysis would be a primary strategy for achieving stereoselectivity. The use of chiral metal-ligand complexes in metal-catalyzed cyclization reactions could induce enantioselectivity in the formation of the chiral center. For instance, in a Heck-type cyclization, the use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst could favor the formation of one enantiomer over the other.

Alternatively, chiral auxiliaries could be employed. By attaching a chiral auxiliary to the starting material, the stereochemical outcome of the cyclization reaction can be controlled. The auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched product.

Finally, enzymatic resolutions could be utilized to separate a racemic mixture of a chiral analog. This method involves the use of an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

While the synthesis of chiral analogs of this compound is a hypothetical extension, these established stereoselective methods would be the foundational approaches for such an endeavor.

Chemical Transformations and Reactivity of 5 Bromo 4 Chloro 2,3 Dihydro 1h Indene

Substitution Reactions at the Halogenated Positions

The carbon-halogen bonds on the aromatic ring are primary sites for substitution reactions. The differing reactivity of the carbon-bromine and carbon-chlorine bonds can often be exploited to achieve selective functionalization.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires specific conditions, such as the presence of strong electron-withdrawing groups in the ortho or para positions to the leaving group. libretexts.orgopenstax.org In the case of 5-Bromo-4-chloro-2,3-dihydro-1H-indene, the absence of such activating groups means that direct nucleophilic substitution is not a facile process under standard conditions. chemistrysteps.com

The mechanism for SNAr reactions typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion. libretexts.orglibretexts.org For this to occur, the aromatic ring must be electron-deficient. chemistrysteps.com Without strong activating groups, extremely harsh conditions, such as high temperatures and pressures, along with very strong nucleophiles, would be necessary to force a substitution reaction.

Generally, in nucleophilic aromatic substitution, the reactivity of the leaving group follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the C-Br bond is weaker than the C-Cl bond, which can influence reactivity in some contexts.

| Reaction Type | Typical Nucleophiles | General Conditions | Product |

| Nucleophilic Hydroxylation | NaOH, KOH | High Temperature, High Pressure | 4-chloro-5-hydroxy-2,3-dihydro-1H-indene or 5-bromo-4-hydroxy-2,3-dihydro-1H-indene |

| Nucleophilic Amination | NH3, RNH2 | High Temperature, High Pressure, Catalyst (e.g., Cu salts) | 4-chloro-2,3-dihydro-1H-inden-5-amine or 5-bromo-2,3-dihydro-1H-inden-4-amine |

| Nucleophilic Alkoxylation | NaOR, KOR | High Temperature, High Pressure | 4-chloro-5-alkoxy-2,3-dihydro-1H-indene or 5-bromo-4-alkoxy-2,3-dihydro-1H-indene |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a more practical approach for the functionalization of this compound. wikipedia.orgrsc.org These reactions typically proceed under milder conditions than nucleophilic aromatic substitution and offer a high degree of control and selectivity. organic-chemistry.org

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org A crucial aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond. nih.gov This selectivity allows for stepwise functionalization, where the bromine is replaced first, leaving the chlorine atom available for a subsequent coupling reaction under more forcing conditions.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple at the C-Br position.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, selectivity for the C-Br bond is expected under appropriate conditions.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-Br bond allows for selective alkynylation at the 5-position.

| Reaction | Coupling Partner | Catalyst System | Typical Product at C5 (Bromo position) |

| Suzuki | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Na2CO3 | 5-Aryl-4-chloro-2,3-dihydro-1H-indene |

| Heck | Alkene (R-CH=CH2) | Pd(OAc)2, P(o-tolyl)3, Et3N | 5-(alkenyl)-4-chloro-2,3-dihydro-1H-indene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI, Et3N | 5-(alkynyl)-4-chloro-2,3-dihydro-1H-indene |

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.com The existing chloro and bromo substituents on the benzene ring of this compound will influence the rate and regioselectivity of further substitution.

Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene. youtube.comyoutube.com However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. youtube.comyoutube.com

In this compound, the potential sites for electrophilic attack are the C6 and C7 positions. The directing effects of the two halogens and the fused alkyl ring must be considered:

The chloro group at C4 directs ortho (to C5, which is already substituted) and para (to C7).

The bromo group at C5 directs ortho (to C4 and C6) and para (no para position available).

The alkyl group (the fused cyclopentene (B43876) ring) is a weak activating group and is ortho, para-directing. It directs to the C4 and C6 positions.

Considering these combined effects, the C6 and C7 positions are the most likely to be substituted. The C6 position is ortho to the bromo group and the alkyl ring, while the C7 position is para to the chloro group. Steric hindrance may also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com

| Reaction | Reagents | Electrophile | Potential Major Product(s) |

| Nitration | HNO3, H2SO4 | NO2+ | 5-Bromo-4-chloro-6-nitro-2,3-dihydro-1H-indene and/or 5-Bromo-4-chloro-7-nitro-2,3-dihydro-1H-indene |

| Bromination | Br2, FeBr3 | Br+ | 5,6-Dibromo-4-chloro-2,3-dihydro-1H-indene and/or 5,7-Dibromo-4-chloro-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | 1-(5-Bromo-4-chloro-2,3-dihydro-1H-inden-6-yl)alkan-1-one and/or 1-(5-Bromo-4-chloro-2,3-dihydro-1H-inden-7-yl)alkan-1-one |

Reactions at the Dihydroindene Cyclopentene Ring

The saturated five-membered ring of the 2,3-dihydro-1H-indene core can also undergo chemical transformations, primarily reduction and oxidation reactions, although these are generally less common than reactions on the aromatic ring unless specific reagents are employed.

The term "reduction of unsaturations" in the context of the 2,3-dihydro-1H-indene ring is slightly misleading as the cyclopentene ring is already saturated. However, if the starting material were an indene (B144670) with a double bond in the five-membered ring, catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) would readily reduce this double bond to afford the corresponding indane. In the case of this compound, the aliphatic ring is already in its reduced, saturated form (an indane derivative). Further reduction of this ring is not feasible without ring-opening, which would require very harsh conditions.

It is more relevant to consider the reduction of the aromatic ring. Birch reduction could potentially reduce the aromatic ring to a non-aromatic diene, but this reaction is sensitive to the substituents present.

The aliphatic ring can be susceptible to oxidation, particularly at the benzylic positions (C1 and C3), which are adjacent to the aromatic ring. libretexts.org The C-H bonds at these positions are weaker and more reactive towards radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Oxidation with strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid under vigorous conditions can lead to the cleavage of the alkyl chain. youtube.com However, with milder or more specific reagents, it is possible to achieve selective oxidation. For instance, oxidation could potentially introduce a carbonyl group at the C1 position to form an indanone derivative. Bromination of the cyclopentanone ring of a related 4-chloro-1-indanone has been reported, indicating the reactivity of this part of the molecule. researchgate.net

| Reaction Type | Reagents | Position of Reaction | Potential Product |

| Benzylic Oxidation | KMnO4, heat | C1 | 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | C1 | 1,5-Dibromo-4-chloro-2,3-dihydro-1H-indene |

Derivatization via Functional Group Interconversions

The bromo and chloro substituents on the aromatic ring of this compound serve as versatile handles for a range of functional group interconversions. These transformations are crucial for the synthesis of diverse derivatives with modified electronic and steric properties. Given the differential reactivity of carbon-bromine and carbon-chlorine bonds, selective transformations can often be achieved. Generally, the C-Br bond is more reactive than the C-Cl bond in many catalytic systems. youtube.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of aryl halides. nih.govrsc.orgmdpi.com Reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be envisaged for the selective functionalization at the 5-position (originally bearing the bromine atom).

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of carbon-carbon bonds.

Stille Coupling: In a Stille coupling, the aryl halide is reacted with an organotin compound, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Below is a table summarizing potential derivatization reactions of this compound via functional group interconversions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 5-Aryl-4-chloro-2,3-dihydro-1H-indene |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, LiCl, Toluene, reflux | 5-Substituted-4-chloro-2,3-dihydro-1H-indene |

| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 5-(Alkenyl)-4-chloro-2,3-dihydro-1H-indene |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 5-(Alkynyl)-4-chloro-2,3-dihydro-1H-indene |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, reflux | 5-(Amino)-4-chloro-2,3-dihydro-1H-indene |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 80 °C | 4-Chloro-2,3-dihydro-1H-indene-5-carbonitrile |

This table presents plausible transformations based on general reactivity patterns of aryl halides. Specific conditions may require optimization.

Exploration of Novel Reaction Pathways and Mechanisms for the this compound System

The exploration of novel reaction pathways for the this compound system can lead to the discovery of new derivatives with unique properties and applications. The dual halogenation of this molecule presents opportunities for sequential and site-selective reactions.

One area of exploration is the selective activation of the C-Cl bond after the C-Br bond has been functionalized. While typically less reactive, the C-Cl bond can undergo coupling reactions under more forcing conditions or with specialized catalyst systems. rsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition to the C-Cl bond.

Furthermore, the generation of an aryne intermediate via elimination of HX from the dihalo-indane could open up pathways to unique cycloaddition products. Treatment with a strong base like sodium amide could potentially lead to the formation of a highly reactive indyne, which could then be trapped with various dienes or other nucleophiles.

Mechanistically, the palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), or migratory insertion (for Heck), and reductive elimination. The selectivity for the C-Br bond over the C-Cl bond in these reactions is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.

The table below outlines some potential novel reaction pathways for this compound.

| Reaction Pathway | Reagents and Conditions | Potential Product | Mechanistic Feature |

| Sequential Cross-Coupling | 1. Suzuki at C-Br; 2. Suzuki at C-Cl with specialized catalyst | 4,5-Diaryl-2,3-dihydro-1H-indene | Differential reactivity of C-X bonds |

| Halogen Dance Reaction | KNH₂/NH₃ (l) | Isomeric bromo-chloro-2,3-dihydro-1H-indenes | Anionic rearrangement |

| Aryne Formation and Trapping | NaNH₂, Furan | Cycloaddition adduct | Elimination-addition mechanism |

| Reductive Dehalogenation | H₂, Pd/C, Et₃N | 2,3-dihydro-1H-indene | Catalytic hydrogenation |

This table presents hypothetical reaction pathways that warrant further investigation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectra are used to map the proton and carbon framework of the molecule, respectively. Based on the structure of 5-Bromo-4-chloro-2,3-dihydro-1H-indene, a distinct set of signals is predicted for each spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the eight protons. The aromatic region would feature two singlets for the protons at the C6 and C7 positions, as they are not adjacent to other protons. The aliphatic region would be characterized by signals from the three methylene (B1212753) (CH₂) groups of the dihydroindene ring system, which would likely appear as multiplets or triplets due to spin-spin coupling between adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-7 | ~7.3 - 7.5 | Singlet (s) | 1H |

| H-6 | ~7.1 - 7.3 | Singlet (s) | 1H |

| H-1 / H-3 | ~2.8 - 3.1 | Triplet (t) or Multiplet (m) | 4H |

| H-2 | ~2.0 - 2.3 | Multiplet (m) or Quintet (quin) | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each of the nine carbon atoms in the molecule's asymmetric structure. Four signals would appear in the aromatic region (120-150 ppm), corresponding to the six carbons of the benzene (B151609) ring (two of which are quaternary and substituted with halogens), and three signals would be found in the aliphatic region (20-40 ppm) for the saturated five-membered ring carbons. The chemical shifts are influenced by the electronegativity and substitution pattern of the bromine and chlorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3a / C-7a (Quaternary) | 140 - 150 |

| C-6 / C-7 (CH) | 125 - 135 |

| C-4 (C-Cl) | 128 - 138 |

| C-5 (C-Br) | 115 - 125 |

| C-1 / C-3 (CH₂) | 30 - 35 |

| C-2 (CH₂) | 25 - 30 |

To confirm the assignments made from 1D NMR and to elucidate the complete molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on C1 and C2, and between the protons on C2 and C3, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the aliphatic protons (H1, H3) to the quaternary aromatic carbons (C3a, C7a) and from the aromatic protons (H6, H7) to adjacent carbons, which would be vital in confirming the 5-bromo-4-chloro substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A NOESY spectrum could show through-space correlations between the benzylic protons at C1 and the aromatic proton at C7, helping to confirm assignments and provide conformational information.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and elemental formula of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For this compound (C₉H₈BrCl), high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular formula. The presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would produce a highly characteristic isotopic cluster for the molecular ion peak [M]⁺. This pattern, with significant [M+2] and [M+4] peaks, serves as a definitive signature for a molecule containing one bromine and one chlorine atom.

The fragmentation pattern under electron ionization (EI) would likely involve the initial loss of the halogen substituents or cleavage of the aliphatic ring.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈BrCl |

| Monoisotopic Mass | 229.9574 Da |

| Key Fragmentation Pathways | [M-Br]⁺, [M-Cl]⁺, [M-HCl]⁺, [M-C₂H₄]⁺ |

| Isotopic Signature | Characteristic [M]⁺, [M+2]⁺, [M+4]⁺ cluster |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is used to identify the functional groups present in a compound. The spectra are expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the aliphatic CH₂ groups.

| Vibrational Mode | Bond Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | C-H (sp²) | 3100 - 3000 |

| Aliphatic C-H Stretch | C-H (sp³) | 3000 - 2850 |

| Aromatic C=C Stretch | C=C | 1600 - 1450 |

| CH₂ Bend (Scissoring) | C-H | ~1465 |

| C-Cl Stretch | C-Cl | 800 - 600 |

| C-Br Stretch | C-Br | 600 - 500 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules—molecules that are non-superimposable on their mirror images. An analysis of the structure of this compound reveals that the molecule is achiral. It possesses a plane of symmetry that runs through the C2 carbon and bisects the aromatic ring. As the molecule is not chiral, it does not have enantiomers and will not exhibit optical activity. Therefore, chiroptical spectroscopy is not an applicable technique for its analysis.

Computational and Theoretical Investigations of 5 Bromo 4 Chloro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular structures and properties from first principles. youtube.com These methods solve the Schrödinger equation, providing detailed information about the electronic distribution and energy of a molecule. youtube.com For a molecule like 5-bromo-4-chloro-2,3-dihydro-1H-indene, these calculations would be foundational in understanding its fundamental chemical nature.

DFT methods, which approximate the electron density to calculate the energy of a system, offer a balance between computational cost and accuracy, making them suitable for relatively large molecules. researchgate.netresearchgate.net Ab initio methods, while computationally more intensive, can provide highly accurate results by making fewer approximations. ru.nl The choice of method and basis set is crucial and would typically involve benchmarking against experimental data for similar compounds to ensure reliability. researchgate.netresearchgate.net

A primary outcome of quantum chemical calculations is the elucidation of the electronic structure. This includes the distribution of electrons within the molecule and the energies and shapes of the molecular orbitals (MOs). For this compound, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. bookpi.org

In halogenated aromatic compounds, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO can be a π* or σ* orbital. The presence of bromine and chlorine atoms, being electronegative, would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2,3-dihydro-1H-indene. This is due to the inductive effect of the halogens. Molecular orbital visualization would reveal the spatial distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For instance, regions of high HOMO density would be susceptible to electrophilic attack, while areas with high LUMO density would be prone to nucleophilic attack. libretexts.orgresearchgate.netpku.edu.cn

An illustrative representation of the kind of data that would be obtained from such an analysis is presented in Table 1.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital energy, related to ionization potential. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |

Note: The data in this table is hypothetical and serves to illustrate the output of quantum chemical calculations.

The 2,3-dihydro-1H-indene core contains a five-membered ring fused to a benzene (B151609) ring. The five-membered ring is not planar and can adopt different conformations. A thorough conformational analysis using quantum chemical methods would identify the most stable conformers of this compound and the energy barriers between them. mdpi.comutdallas.edunih.govresearchgate.net This is achieved by performing geometry optimizations starting from various initial structures and then calculating their relative energies.

An example of the type of energetic data that would be generated is shown in Table 2.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C1-C2-C3-C3a) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Envelope) | 15° | 0.00 | 75 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. masterorganicchemistry.comsciencemadness.orgnih.gov By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. rsc.orgrsc.org

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Locating and characterizing the transition state structure through calculations provides crucial information about the geometry of the activated complex and the bond-making and bond-breaking processes. The calculated activation energy can then be used to predict the reaction rate. Such studies could, for example, determine whether a reaction proceeds via a concerted or a stepwise mechanism.

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.net For this compound, this would include predicting its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated frequencies can be used to assign the vibrational modes observed in experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus. nih.gov A good agreement between the predicted and experimental spectra would provide confidence in the accuracy of the calculated molecular structure and electronic properties.

An example of how such data would be presented is shown in Table 3.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C-Br Stretch (IR) | 550 cm⁻¹ | 545 cm⁻¹ |

| ¹³C NMR (C-Cl) | 130 ppm | 128 ppm |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Molecular Interactions and Bonding Characteristics (e.g., Halogen Bonding, C-H···X Interactions)

The presence of bromine and chlorine atoms in this compound introduces the possibility of interesting non-covalent interactions, such as halogen bonding. Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.netnih.govnih.gov Computational methods can be used to identify and characterize these interactions.

The molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface of the molecule. This would reveal the regions of positive and negative electrostatic potential. A positive region on the outer side of the bromine and chlorine atoms would indicate the presence of a σ-hole, making them potential halogen bond donors. The strength and directionality of these interactions can be further investigated by studying dimers or larger clusters of the molecule, or its interaction with other molecules. Other weak interactions, such as C-H···π and C-H···X (where X is a halogen) interactions, can also be analyzed to understand the crystal packing and intermolecular forces. nih.govbohrium.com

Development of Quantitative Structure-Property Relationships (QSPR) in Materials Science Contexts

While no specific QSPR studies on this compound are documented, this is a promising area for future research. QSPR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. nih.govresearchgate.net In the context of materials science, this could involve predicting properties such as solubility, melting point, or electronic properties based on calculated molecular descriptors.

For a series of substituted 2,3-dihydro-1H-indene derivatives, a QSPR study would begin by calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters. These descriptors would then be used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates with an experimentally determined property. researchgate.net Such a model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of new materials with desired characteristics.

Applications As Synthetic Building Blocks and in Advanced Materials Science

Utilization of 5-Bromo-4-chloro-2,3-dihydro-1H-indene in Complex Organic Synthesis

The presence of two different halogen atoms on the aromatic ring of this compound makes it a highly valuable precursor in complex organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations, primarily through palladium-catalyzed cross-coupling reactions. This regioselectivity is crucial for the controlled, stepwise construction of polysubstituted indane derivatives.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective substitution at the 5-position, leaving the chlorine atom at the 4-position available for subsequent transformations under more forcing conditions.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-4-chloro-2,3-dihydro-1H-indene | Pd(PPh₃)₄, base |

| Heck Reaction | Alkene | 5-Alkenyl-4-chloro-2,3-dihydro-1H-indene | Pd(OAc)₂, PPh₃, base |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-4-chloro-2,3-dihydro-1H-indene | PdCl₂(PPh₃)₂, CuI, amine base |

| Buchwald-Hartwig Amination | Amine | 5-Amino-4-chloro-2,3-dihydro-1H-indene | Pd₂(dba)₃, phosphine (B1218219) ligand, base |

This stepwise functionalization is a powerful tool for creating a diverse library of indane derivatives with tailored electronic and steric properties, which can be key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Role in the Synthesis of Ligands for Catalysis (e.g., Metallocene Precursors, N-Heterocyclic Carbene Ligands)

The indene (B144670) framework is a fundamental component of many ligands used in catalysis. Strategically substituted indene derivatives are crucial for the synthesis of high-performance metallocene catalysts used in olefin polymerization. While direct synthesis from this compound is not widely reported, its derivatives, obtained through the cross-coupling reactions mentioned above, are potential precursors for ansa-metallocenes. For instance, arylated indenes can be deprotonated and complexed with metals like zirconium to form catalysts with specific steric and electronic properties that influence the resulting polymer's characteristics.

Furthermore, the indane skeleton can be elaborated to form N-heterocyclic carbene (NHC) ligands. NHCs are a significant class of ligands in organometallic chemistry due to their strong σ-donating properties. The synthesis of such ligands could potentially start from an amino-functionalized derivative of this compound, which can be further cyclized to form the imidazolium (B1220033) salt precursor to the NHC.

Precursor for Advanced Polymeric or Organic Electronic Materials (e.g., Liquid Crystals, Semiconductors)

The rigid and planar nature of the indene core makes it an attractive building block for advanced polymeric and organic electronic materials. Functionalization of this compound can lead to monomers that can be polymerized to form materials with interesting optical and electronic properties. For example, the introduction of conjugated moieties through cross-coupling reactions can create precursors for conductive polymers.

The indane scaffold, when appropriately substituted with mesogenic groups, can also give rise to liquid crystalline materials. The rigid core of the indene molecule, combined with flexible side chains that could be introduced by replacing the halogen atoms, is a common design principle for liquid crystals. The specific substitution pattern of the starting material allows for the synthesis of molecules with defined shapes and polarities, which are critical for their liquid crystalline behavior.

In the field of organic electronics, derivatives of this compound could serve as precursors for organic semiconductors. The ability to introduce various functional groups allows for the tuning of the electronic properties, such as the HOMO/LUMO energy levels, which is essential for their application in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Functionalization for Supramolecular Assembly Components

The presence of halogen atoms on the this compound molecule opens up possibilities for its use in supramolecular chemistry through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. Both the bromine and chlorine atoms can participate in halogen bonding, with the strength of the interaction typically being stronger for bromine.

By introducing appropriate functional groups that can act as halogen bond acceptors or participate in other non-covalent interactions like hydrogen bonding or π-π stacking, derivatives of this compound can be designed to self-assemble into well-defined supramolecular architectures. This bottom-up approach to constructing complex nanostructures is a key area of research with potential applications in materials science and nanotechnology.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the separation and quantification of "5-Bromo-4-chloro-2,3-dihydro-1H-indene" from its starting materials, intermediates, and potential impurities. The choice of technique often depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC): Given the likely volatility of "this compound", gas chromatography is a highly suitable technique for its analysis. When coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide detailed information about the purity of a sample. For halogenated compounds, an electron capture detector (ECD) or a halogen-specific detector (XSD) can offer enhanced sensitivity and selectivity. gcms.czdavidsonanalytical.co.uk The XSD, in particular, is highly selective for halogenated compounds, providing clean chromatograms with minimal noise and allowing for the detection of low concentrations. nih.gov Method development would involve optimizing parameters such as the type of capillary column, temperature programming, and injector settings to achieve optimal separation of the target compound from any related impurities. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For less volatile impurities or for instances where derivatization for GC is not desirable, reversed-phase HPLC and UPLC are powerful alternatives. These techniques separate compounds based on their polarity. A typical HPLC/UPLC method for a halogenated aromatic compound like "this compound" would utilize a C18 or a phenyl-hexyl column. chromforum.org The mobile phase would likely consist of a mixture of water with an organic modifier such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. acs.orgnih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. grafiati.com The separation of halogenated aromatic compounds can be influenced by halogen–π interactions with the stationary phase. rsc.org

Interactive Data Table: Illustrative Chromatographic Conditions for Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film | C18, 150 mm x 4.6 mm, 5 µm particle size | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase | - | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Carrier Gas/Flow Rate | Helium, 1 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detector | Mass Spectrometry (MS) or Halogen-Specific Detector (XSD) | UV-Vis Diode Array Detector (DAD) at 220 nm | UV-Vis Diode Array Detector (DAD) at 220 nm |

| Injection Volume | 1 µL (splitless) | 10 µL | 2 µL |

| Oven/Column Temp. | 50°C (2 min), ramp to 300°C at 15°C/min | 40°C | 45°C |

| Typical Retention Time | 8-15 min | 5-10 min | 1-3 min |

High-Resolution Mass Spectrometry for Impurity and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown impurities and for the quantification of trace-level contaminants in "this compound". sterlingpharmasolutions.com Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical step in identifying impurities. americanpharmaceuticalreview.com

When coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), this technique can separate complex mixtures and provide detailed mass information for each component. americanpharmaceuticalreview.comnih.gov For halogenated compounds, the characteristic isotopic patterns of bromine and chlorine provide a distinct signature that aids in the identification of related impurities. americanpharmaceuticalreview.com HRMS is particularly valuable for identifying genotoxic impurities (GTIs), which are of increasing concern to regulatory agencies and need to be controlled at very low levels. nih.gov The sensitivity of HRMS allows for the detection and quantification of impurities at the parts-per-million (ppm) level and below. researchgate.netshimadzu.com

Interactive Data Table: Common Impurities and their HRMS Signatures

| Impurity Type | Potential Structure | Characteristic Isotopic Pattern |

| Dehalogenated Impurity | 4-Chloro-2,3-dihydro-1H-indene | Presence of one chlorine atom |

| Isomeric Impurity | 6-Bromo-4-chloro-2,3-dihydro-1H-indene | Same mass, different fragmentation pattern |

| Over-halogenated Impurity | Dibromo-chloro-2,3-dihydro-1H-indene | Presence of two bromine and one chlorine atoms |

| Oxidation Product | 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | Addition of an oxygen atom |

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comfrontiersin.org This approach avoids the potential issues associated with offline analysis, where sample workup can alter the composition of the reaction mixture. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the progress of the synthesis of "this compound". jascoinc.com By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, products, and intermediates can be tracked in real-time by observing the changes in their characteristic vibrational bands. mdpi.comxjtu.edu.cn This allows for the precise determination of reaction endpoints and can help in identifying the formation of any unexpected by-products. clairet.co.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for the final structural confirmation of the isolated product, advanced NMR techniques can also be employed for in-situ reaction monitoring. researchgate.net This can be particularly useful for identifying and characterizing reaction intermediates that may not be stable enough for isolation. rsc.org For complex heterocyclic compounds, 2D NMR techniques can provide detailed structural information. ipb.pt The use of ¹⁵N-labeled reagents, if applicable to the synthesis, can further enhance the utility of NMR for mechanistic studies. nih.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. clairet.co.uk It is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-phase components in heterogeneous reactions. clairet.co.uk

Interactive Data Table: Application of In-situ Spectroscopy

| Technique | Information Provided | Advantages |

| FTIR | Real-time concentration profiles of reactants, products, and intermediates. | Non-destructive, applicable to a wide range of reactions, provides kinetic data. mt.comjascoinc.com |

| NMR | Detailed structural information on intermediates and products. | Provides unambiguous structural elucidation. researchgate.netrsc.org |

| Raman | Complements FTIR, good for aqueous systems and solid phases. | Minimal sample preparation, can be used with fiber optic probes. clairet.co.uk |

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Tailored Substitution Patterns

The development of novel analogs of 5-Bromo-4-chloro-2,3-dihydro-1H-indene with customized substitution patterns is a promising avenue for creating molecules with fine-tuned electronic and steric properties. The existing bromine and chlorine substituents serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Future research should focus on leveraging established synthetic methodologies to introduce a wide array of functional groups onto the indene (B144670) core. For instance, the bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to forge new carbon-carbon and carbon-heteroatom bonds, leading to analogs with appended aryl, alkyl, alkynyl, and amino moieties, respectively.

Furthermore, the chloro group at the 4-position, while generally less reactive than the bromo group in cross-coupling reactions, can still undergo substitution under more forcing conditions or with specialized catalyst systems. This differential reactivity could be exploited for sequential functionalization.

Another key area of exploration is the modification of the dihydroindene ring. Selective bromination of 4-chloro-1-indanone, a potential precursor, has been shown to occur on the cyclopentanone ring, providing intermediates for further functionalization. researchgate.net This suggests that the aliphatic portion of this compound could also be a target for derivatization.

The synthesis of these novel analogs will be instrumental in structure-activity relationship (SAR) studies, particularly in the context of developing new pharmaceutical agents or materials with specific optical or electronic properties.

Table 1: Potential Novel Analogs of this compound and Their Synthetic Approaches

| Analog Structure | Proposed Synthetic Strategy | Potential Application |

| 5-Aryl-4-chloro-2,3-dihydro-1H-indene | Suzuki or Stille coupling at the C5-Br position | Organic electronics, liquid crystals |

| 5-Amino-4-chloro-2,3-dihydro-1H-indene | Buchwald-Hartwig amination at the C5-Br position | Pharmaceutical intermediates |

| 5-Alkynyl-4-chloro-2,3-dihydro-1H-indene | Sonogashira coupling at the C5-Br position | Molecular wires, functional polymers |

| 5-Bromo-4-aryl-2,3-dihydro-1H-indene | Suzuki or Stille coupling at the C4-Cl position (harsher conditions) | Fine-tuning electronic properties |

| Functionalized dihydroindene ring | Halogenation or oxidation of the aliphatic ring | Introduction of chiral centers, bioactive compounds |

Exploration of Unexplored Chemical Transformations and Reactivity Profiles

A thorough investigation into the chemical reactivity of this compound is crucial for unlocking its full synthetic potential. While the reactivity of halogenated aromatic compounds is generally well-understood, the specific interplay of the bromo and chloro substituents on the indene framework warrants detailed study.

Key areas for future research include a systematic examination of the chemoselectivity of reactions involving the two different halogen atoms. For instance, in metal-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond should allow for selective functionalization at the 5-position. However, quantifying this selectivity under various reaction conditions and with different catalysts is essential for predictable and efficient synthesis.

Furthermore, the potential for directed ortho-metalation, where a functional group directs deprotonation to an adjacent position, could be explored. The chloro and bromo substituents themselves may influence the acidity of the neighboring aromatic protons, potentially enabling regioselective introduction of other functional groups.

The reactivity of the benzylic positions of the dihydroindene ring is another area ripe for exploration. These positions could be susceptible to radical halogenation or oxidation, providing pathways to further functionalized indene derivatives. The photoredox-enabled functionalized carbon-atom insertion into indenes represents a novel approach to ring expansion and could be applied to this system. nih.gov

Understanding the complete reactivity profile of this compound will not only expand the toolbox of synthetic chemists but also provide insights into the electronic and steric effects of the substituents on the indene core.

Table 2: Summary of Potential Chemical Transformations and Reactivity Profiles

| Reaction Type | Potential Outcome | Key Research Question |

| Nucleophilic Aromatic Substitution | Replacement of Cl or Br with nucleophiles | Determining the relative reactivity and conditions for selective substitution. |

| Metal-Catalyzed Cross-Coupling | Selective C-C and C-X bond formation at C5 | Optimizing catalyst systems for high yields and selectivity. |

| Directed Ortho-Metalation | Functionalization of the aromatic ring | Investigating the directing ability of the halogen substituents. |

| Benzylic Functionalization | Introduction of functional groups on the aliphatic ring | Exploring radical and oxidative transformations. |

| Ring Expansion Reactions | Synthesis of substituted naphthalenes | Applicability of modern synthetic methods like photoredox catalysis. nih.gov |

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic methods.

Traditional methods for the halogenation of aromatic compounds often rely on harsh reagents and chlorinated solvents. rsc.org Greener alternatives, such as the use of N-halosuccinimides with catalytic activators in more environmentally friendly solvents, should be investigated for the synthesis of the parent compound and its analogs. Electrocatalytic halogenation using sodium chloride as the chlorine source offers a sustainable approach to chlorination reactions. researchgate.net

The use of catalysis is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts for the synthesis and functionalization of this compound would be a significant advancement. For instance, metallo-radical catalysis using earth-abundant metals like cobalt has been shown to be effective for the sustainable synthesis of indenes. uva.nl

Furthermore, exploring solvent-free reaction conditions or the use of alternative reaction media such as ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of synthetic processes. Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that can often lead to shorter reaction times, higher yields, and reduced energy consumption. royalsocietypublishing.org

Table 3: Comparison of Traditional and Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Environmental Benefit |

| Aromatic Halogenation | Elemental halogens, Lewis acid catalysts, chlorinated solvents rsc.org | N-halosuccinimides, organocatalysis, green solvents rsc.orgtaylorfrancis.com | Reduced use of hazardous reagents and solvents. |

| Cross-Coupling Reactions | Homogeneous palladium catalysts | Heterogeneous or recyclable catalysts, aqueous reaction media | Catalyst recycling, reduced metal contamination. |

| Energy Input | Conventional heating | Microwave or ultrasound irradiation royalsocietypublishing.org | Reduced energy consumption, faster reactions. |

| Overall Process | Multi-step synthesis with purification at each step | One-pot or tandem reactions | Increased atom economy, reduced waste. |

Integration into Complex Molecular Architectures for Functional Materials

The unique structural and electronic properties of the indene scaffold make it an attractive building block for the construction of complex molecular architectures with applications in materials science. Halogenated indenes, such as this compound, are particularly valuable as precursors to a wide range of functional materials.

One promising area of research is the incorporation of this indene derivative into the structure of organic electronic materials. For example, indene-C60 adducts have been synthesized and investigated as electron-transporting materials in perovskite solar cells. nih.govacs.org The bromo and chloro substituents on the indene ring could be used to attach the indene unit to other molecular components or to tune the electronic properties of the final material.

The synthesis of novel ligands for catalysis is another important application. The indene framework is a key component of many ligands used in olefin polymerization and other catalytic processes. The tailored substitution patterns of analogs derived from this compound could lead to catalysts with improved activity, selectivity, and stability.

Furthermore, the biological activity of indene derivatives suggests their potential in medicinal chemistry. For instance, dihydro-1H-indene analogs have been designed as tubulin polymerization inhibitors with antitumor potency. nih.gov The specific halogenation pattern of this compound provides a starting point for the synthesis of new drug candidates.

Table 4: Potential Applications in Functional Materials

| Application Area | Molecular Architecture | Role of this compound |

| Organic Photovoltaics | Indene-fullerene adducts nih.govacs.org | Precursor for the functionalized indene moiety. |

| Catalysis | Metallocene and post-metallocene catalysts | Building block for the synthesis of substituted indenyl ligands. |

| Medicinal Chemistry | Bioactive small molecules nih.gov | Scaffold for the development of new therapeutic agents. |

| Functional Polymers | Polymers with pendant indene groups | Monomer for polymerization or functionalization of existing polymers. |

Q & A

Q. Methodological Guidance

- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data (e.g., 25 µL sample solutions at 10 mM) .

- Storage : Maintain anhydrous conditions at room temperature (RT) to prevent hydrolysis or decomposition .

Which spectroscopic methods are most effective for confirming the structure of this compound?

Q. Structural Characterization

- NMR : H and C NMR to identify proton environments and carbon frameworks (e.g., dihydroindene protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm halogen positions, as demonstrated for related indenone derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 231.51 g/mol for CHBrCl) .

How can the compound be modified to enhance its bioactivity in enzyme inhibition studies?

Q. Biological Applications

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position to modulate binding affinity with enzymes .

- Stereochemical Control : Synthesize enantiopure analogs (e.g., (S)-isomers) to study chiral recognition in receptor binding .

- Probe Design : Attach fluorescent tags (e.g., dansyl groups) for real-time tracking of enzyme interactions .

What are the optimal storage conditions to prevent decomposition of this compound?

Q. Stability Considerations

- Temperature : Store at RT in sealed, amber vials to avoid photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

- Solubility Data : Prepare stock solutions in anhydrous DMSO (≤10 mM) to minimize hydrolysis .

What are the key considerations when designing cross-coupling reactions involving this compound?

Q. Advanced Synthetic Chemistry

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings with boronic acids .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.